(2S)-2-Quinolin-8-ylpropan-1-amine
Description
(2S)-2-Quinolin-8-ylpropan-1-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to a propan-1-amine group, making it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
(2S)-2-quinolin-8-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVJFVRNPUQOAB-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Quinolin-8-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and (S)-2-aminopropanol.
Formation of Intermediate: The quinoline is first functionalized to introduce a suitable leaving group, such as a halide, at the 8-position.
Nucleophilic Substitution: The (S)-2-aminopropanol is then reacted with the functionalized quinoline under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Quinolin-8-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group can participate in substitution reactions to form amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amides, ureas, and other functionalized derivatives.
Scientific Research Applications
(2S)-2-Quinolin-8-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (2S)-2-Quinolin-8-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the amine group can form hydrogen bonds with active sites of enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol: This compound also features a quinoline ring and an amine group, but with a nitro substitution.
Styryl quinolines: These compounds have a styryl group attached to the quinoline ring and exhibit different biological activities.
Uniqueness
(2S)-2-Quinolin-8-ylpropan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
